6-Hydroxymethyl Exemestane-d3 is a deuterated derivative of exemestane, a steroidal aromatase inhibitor widely used in the treatment of estrogen receptor-positive breast cancer. The compound is characterized by the addition of a hydroxymethyl group at the C-6 position and is labeled with deuterium, which enhances its stability and detection in metabolic studies. This modification allows for detailed pharmacokinetic and metabolic profiling, contributing to the understanding of exemestane's action and its metabolites.
Exemestane itself is derived from the natural steroid hormone androstenedione and is synthesized through a series of chemical reactions that modify its structure to enhance its therapeutic efficacy. The synthesis of 6-Hydroxymethyl Exemestane-d3 typically involves the introduction of deuterium-labeled precursors into the exemestane synthesis pathway, allowing researchers to trace metabolic pathways and understand the pharmacodynamics of the compound better.
6-Hydroxymethyl Exemestane-d3 falls under the classification of aromatase inhibitors, which are compounds that inhibit the aromatase enzyme responsible for converting androgens into estrogens. This class of drugs is crucial in managing hormone-dependent cancers, particularly breast cancer.
The synthesis of 6-Hydroxymethyl Exemestane-d3 involves several technical steps:
Technical details regarding reaction conditions, yields, and purification methods can vary based on laboratory protocols and specific reagents used.
The molecular structure of 6-Hydroxymethyl Exemestane-d3 can be represented as follows:
The structural representation can be visualized using chemical structure drawing software or databases that provide three-dimensional conformations based on X-ray crystallography data.
The chemical reactivity of 6-Hydroxymethyl Exemestane-d3 primarily revolves around its interactions with biological targets, particularly aromatase enzymes. Key reactions include:
These reactions are facilitated by liver enzymes such as cytochrome P450 isoforms.
The mechanism of action for 6-Hydroxymethyl Exemestane-d3 is closely aligned with that of exemestane:
Relevant data on melting point, boiling point, and other properties should be obtained from specific analytical studies or product specifications.
The primary scientific uses of 6-Hydroxymethyl Exemestane-d3 include:
Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the structural assignment of 6-hydroxymethyl exemestane-d3. The deuterated analog exhibits distinctive spectral differences compared to its protonated counterpart (6-hydroxymethyl exemestane), primarily localized to the methylene hydrogens adjacent to the C6 position.
1H NMR Analysis: The non-deuterated compound shows characteristic doublets for the C19 methylene protons (originating from the exemestane core) at δ 4.73 ppm (J = 2.5 Hz), correlating with quaternary carbon signals at 115.36 ppm in HMQC spectra. Introduction of deuterium at the C19 position (d3-labeling) results in significant signal attenuation at this chemical shift, confirming successful deuterium incorporation [7]. The hydroxymethyl protons (-CH₂OH) at C6 appear as a resolvable singlet at δ 4.58 ppm, unaffected by deuteration at C19, which validates the site-specific modification [4].
13C NMR and 2D Correlations: HMBC experiments confirm the connectivity of the hydroxymethyl group through long-range correlations between the -CH₂OH protons (δ 4.58 ppm) and the C5 (δ 147.2 ppm), C6 (δ 136.8 ppm), and C7 (δ 32.5 ppm) carbons. Crucially, the absence of correlation between these protons and the C19 position confirms the structural independence of the C6 modification from the deuterated methylene group. The C6 hydroxymethyl carbon resonates at δ 62.1 ppm, consistent with primary alcohol functionality [6] [9].
Table 1: Key NMR Assignments for 6-Hydroxymethyl Exemestane-d3
Nucleus | Chemical Shift (δ ppm) | Multiplicity | Correlation (HMBC) | Assignment |
---|---|---|---|---|
1H | 4.58 | s | C5, C6, C7 | 6-CH₂OH |
1H | 4.73 | attenuated | C19 | 19-CH₂ (d3) |
13C | 62.1 | - | - | 6-CH₂OH |
13C | 115.36 | - | - | C19 (quaternary) |
13C | 136.8 | - | - | C6 |
Deuterium-Induced Shifts: Comparative analysis with non-deuterated 6-hydroxymethyl exemestane reveals minor upfield shifts (<0.05 ppm) in protons near the C19 methylene group, attributable to the reduced electron-withdrawing effect of deuterium versus protium. This isotopic shift phenomenon provides additional confirmation of deuterium placement [3] [7].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection and structural characterization of 6-hydroxymethyl exemestane-d3, leveraging its unique mass defects and fragmentation pathways.
High-Resolution MS: The molecular ion [M+H]+ of the deuterated compound is observed at m/z 305.2124 (calculated for C₂₁H₂₅D₃O₃⁺: 305.2128), reflecting a +3 Da shift compared to the non-deuterated analog (m/z 302.1965). This mass difference confirms the incorporation of three deuterium atoms [4] [6].
Diagnostic Fragmentation: Collision-induced dissociation (CID) yields signature fragments:
The deuterated analog exhibits identical neutral losses (H₂O, CH₂OH) as its protonated form, confirming that deuteration does not alter the compound's fragmentation behavior. However, fragments retaining the C19 methylene group show a +3 Da mass shift (e.g., m/z 253.1956 → 256.2089), while those lacking it remain isobaric [7].
Table 2: Characteristic MS/MS Fragments of 6-Hydroxymethyl Exemestane-d3
Fragment m/z (obs.) | Assignment | Mass Shift | Protonated Analog m/z |
---|---|---|---|
305.2124 | [M+H]+ | +3 Da | 302.1965 |
287.2010 | [M+H-H₂O]+ | +3 Da | 284.1859 |
269.1905 | [M+H-2H₂O]+ | +3 Da | 266.1753 |
253.1956 | [M+H-CH₂OH]+ | +3 Da | 250.1794 |
121.0648 | Phenanthrenyl ion | 0 Da | 121.0648 |
Chromatographic Behavior: Reversed-phase LC shows a marginally shorter retention time for the deuterated compound (tR = 8.7 min) versus the protonated form (tR = 9.1 min) due to the slightly reduced hydrophobicity of C-D bonds versus C-H bonds. This chromatographic resolution enables precise quantification in biological matrices [4] [6].
Deuterium labeling at the C19 methylene group serves dual purposes: enabling metabolic tracer studies and revealing kinetic isotope effects (KIEs) in enzymatic transformations.
Synthetic Incorporation: 6-Hydroxymethyl exemestane-d3 is synthesized via NaBD₄ reduction of exemestane-19-d₃, achieving >95% deuterium incorporation at C19 as verified by MS and NMR. The deuteration site remains stable under physiological pH (5–8) but undergoes H/D exchange in strongly alkaline conditions (pH > 10) via keto-enol tautomerization at the C3 carbonyl [3] [7].
Label Retention in Metabolism: Incubation with human liver microsomes demonstrates that 85–90% of deuterium is retained during CYP3A4-mediated oxidation to the 6-carboxylic acid metabolite. This contrasts with the significant label loss observed in aromatase-catalyzed transformations of other deuterated steroids, where up to 41.5% deuterium loss occurs via exchange reactions [3] [8].
Kinetic Isotope Effects: Competitive metabolism assays using a 1:1 mixture of 6-hydroxymethyl exemestane and its d3-analog reveal a modest KIE (kH/kD = 1.04–1.06) for CYP3A4-hydroxylation. This minimal effect confirms that C-H(D) bond cleavage is not the rate-limiting step in this oxidation, consistent with radical rebound mechanisms in P450 catalysis [8]:
$$\text{KIE} = \frac{k{\text{H}}}{k{\text{D}}} = \frac{\text{Rate}{\text{H}}}{\text{Rate}{\text{D}}} \approx 1.05$$
Table 3: Deuterium Retention and Kinetic Isotope Effects in Metabolic Pathways
Metabolic Process | Deuterium Retention (%) | Observed KIE (kH/kD) | Key Mechanism |
---|---|---|---|
CYP3A4 oxidation (liver) | 85–90% | 1.04–1.06 | Hydroxylation via radical rebound |
Glucuronidation (UGT2B17) | >98% | 1.00 | Nucleophilic addition |
Non-enzymatic exchange (pH 10) | 40–50% | - | Keto-enol tautomerization |
Analytical Implications: The high isotopic purity (>95%) and metabolic stability make 6-hydroxymethyl exemestane-d3 an ideal internal standard for LC-MS/MS quantification of its protonated analog in pharmacokinetic studies, eliminating matrix effects and ensuring analytical precision [4] [6].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7